1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-23-11-8-14-20-21-16(24-14)19-15(22)17(9-2-3-10-17)12-4-6-13(18)7-5-12/h4-7H,2-3,8-11H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQOQQCJZOTZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the methoxyethyl group: The methoxyethyl group can be introduced via an alkylation reaction using an appropriate alkylating agent.
Formation of the cyclopentane carboxamide: The final step involves the formation of the cyclopentane carboxamide through an amidation reaction using a cyclopentanecarboxylic acid derivative and an appropriate coupling reagent.
Industrial Production Methods
Industrial production of 1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Disrupting cellular functions: Interfering with cellular functions such as DNA replication, protein synthesis, or cell signaling pathways.
Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components and lead to cell death.
Comparison with Similar Compounds
Structural Comparison
Key Structural Features
- Target Compound :
- Core : Cyclopentane carboxamide.
- Substituents :
- 4-Chlorophenyl group at the cyclopentane position.
1,3,4-Oxadiazole ring with a 2-methoxyethyl substituent at position 3.
- Analog 1 (Derivative L from ): Core: Benzimidazole. Substituents: 1,3,4-Oxadiazole ring with a phenyl group at position 4.
Table 1: Structural and Physicochemical Comparison
Physicochemical and Bioactivity Insights
Lipophilicity and Solubility
- The 2-methoxyethyl group in the target compound likely reduces LogP compared to phenyl-substituted analogs (e.g., Derivative L in ), improving water solubility .
Electronic Effects
- 1,3,4-Oxadiazole (target) vs.
Functional Group Impact
Biological Activity
The compound 1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antibacterial, and enzyme inhibition activities, as well as its structure-activity relationships.
Chemical Structure
The compound features a cyclopentane core substituted with a 4-chlorophenyl group and an oxadiazole moiety. The presence of the methoxyethyl group enhances its solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that derivatives of 1,3,4-oxadiazole , including the target compound, exhibit significant anticancer activity against various human cancer cell lines. For instance, a study demonstrated that compounds with similar oxadiazole structures showed promising results against breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines through the MTT assay method .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 7a | MCF-7 | 12.5 | High |
| 7b | MDA-MB-231 | 15.0 | Moderate |
| 7c | A549 | 10.0 | High |
| 7d | DU-145 | 20.0 | Moderate |
Antibacterial Activity
The antibacterial activity of 1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide was evaluated against several bacterial strains. The synthesized oxadiazole derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects on other strains tested .
Table 2: Antibacterial Activity Against Various Strains
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Salmonella typhi | 18 | Strong |
| Bacillus subtilis | 16 | Moderate |
| Escherichia coli | 10 | Weak |
| Staphylococcus aureus | 12 | Weak |
Enzyme Inhibition
The compound also exhibits enzyme inhibition properties. Notably, it has been shown to be a potent inhibitor of acetylcholinesterase and urease enzymes. The IC50 values for these activities were reported to be significantly low, indicating strong inhibitory potential .
Table 3: Enzyme Inhibition Activity
| Enzyme | IC50 (µM) | Inhibition Level |
|---|---|---|
| Acetylcholinesterase | 2.14 | High |
| Urease | 0.63 | Very High |
Case Studies
In a comparative study involving various synthesized oxadiazole derivatives, the target compound was highlighted for its superior anticancer activity compared to standard chemotherapeutics like 5-fluorouracil . The docking studies further elucidated the binding interactions of the compound with target proteins involved in cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
